molecular formula C10H17N3O3S B7825973 6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one

6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7825973
M. Wt: 259.33 g/mol
InChI Key: GKSGXTLNGDMLRR-UHFFFAOYSA-N
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Description

The compound with the identifier “6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include imidazole and phosgene for its synthesis, and various amines and alcohols for its subsequent reactions. The major products formed from these reactions are amides, carbamates, ureas, and esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols to form amides or esters. The molecular targets and pathways involved include the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon, leading to the formation of a reactive intermediate that facilitates the coupling reactions .

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride. Similar compounds include:

Carbonyldiimidazole stands out due to its ease of handling and the mild conditions required for its reactions.

Properties

IUPAC Name

6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGXTLNGDMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC(=NC1=O)S)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CC1=C(NC(=NC1=O)S)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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